Potassium di-tert-butyl phosphate

Catalog No.
S770638
CAS No.
33494-80-3
M.F
C8H19KO4P
M. Wt
249.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium di-tert-butyl phosphate

CAS Number

33494-80-3

Product Name

Potassium di-tert-butyl phosphate

IUPAC Name

potassium;ditert-butyl phosphate

Molecular Formula

C8H19KO4P

Molecular Weight

249.31 g/mol

InChI

InChI=1S/C8H19O4P.K/c1-7(2,3)11-13(9,10)12-8(4,5)6;/h1-6H3,(H,9,10);

InChI Key

SZCKQRFZBSIRLK-UHFFFAOYSA-N

SMILES

CC(C)(C)OP(=O)([O-])OC(C)(C)C.[K+]

Canonical SMILES

CC(C)(C)OP(=O)(O)OC(C)(C)C.[K]

Organic Synthesis:

  • As a Base: Due to its weakly basic properties, potassium di-tert-butyl phosphate can be used as a non-nucleophilic base in various organic reactions. Its bulky tert-butyl groups hinder nucleophilic attack while allowing deprotonation to occur. For instance, it is used in the deprotonation of terminal alkynes for subsequent functionalization reactions [].

Organometallic Chemistry:

  • Ligand precursor: Potassium di-tert-butyl phosphate can be used as a precursor to generate di-tert-butylphosphonate ligands. These ligands can coordinate with various metal centers, enabling the study of their reactivity and catalytic properties in various organometallic reactions [].

Material Science:

  • Solid-state electrolyte synthesis: Potassium di-tert-butyl phosphate has been explored as a component in the development of solid-state electrolytes for lithium-ion batteries. It contributes to the ionic conductivity and electrochemical stability of these electrolytes [].

Biological studies:

  • Enzyme inhibitor: Potassium di-tert-butyl phosphate can act as an inhibitor for certain enzymes, such as phosphatases, which play a crucial role in various biological processes. Studying the inhibitory effects of this compound can aid in understanding enzyme function and developing new therapeutic strategies [].

Potassium di-tert-butyl phosphate is a chemical compound with the molecular formula C8H18KO4P and a molecular weight of 248.30 g/mol. It appears as a white to off-white solid and has a melting point ranging from 247 to 252 °C. This compound is highly soluble in polar solvents such as water and alcohols, which makes it versatile for various applications in organic synthesis and catalysis . Its strong basic properties stem from the presence of the phosphate anion, allowing it to act effectively as a base catalyst in

DTBPOK acts as a phosphorylating agent in the synthesis of N-phosphonooxymethyl prodrugs. It donates a phosphate group to the target molecule, which is then converted into the active drug form inside the body []. The mechanism of conversion can be enzymatic (mediated by enzymes) or non-enzymatic (through hydrolysis) []. The bulky tert-butyl groups of DTBPOK are crucial for its function. They contribute to the lipophilicity of the molecule, allowing it to pass through cell membranes and react with intracellular targets [].

, notably in the synthesis of N-phosphonooxymethyl prodrugs. These prodrugs enhance the bioavailability of active pharmaceutical ingredients by facilitating their conversion through biocatalytic processes or spontaneous hydrolysis mechanisms. The compound is also utilized in organic synthesis as a catalyst, particularly in reactions requiring phase transfer catalysts .

Example Reaction

A typical reaction involves the conversion of di-tert-butyl phosphite into potassium di-tert-butyl phosphate using potassium bicarbonate and potassium permanganate in an aqueous medium. The process includes stirring at controlled temperatures and vacuum filtration to isolate the desired product .

The synthesis of potassium di-tert-butyl phosphate typically involves several steps:

  • Starting Materials: Di-tert-butyl phosphite and potassium bicarbonate are combined in water.
  • Reaction Conditions: The mixture is stirred in an ice bath while potassium permanganate is added gradually.
  • Filtration: After the reaction completes, the mixture is vacuum filtered to remove by-products.
  • Isolation: The resulting solution undergoes further purification steps, including heating and additional filtration, to yield the final product .

Potassium di-tert-butyl phosphate finds applications across various fields:

  • Pharmaceuticals: Used as a phosphorylating agent for prodrug synthesis, enhancing drug delivery systems.
  • Organic Synthesis: Acts as a catalyst in various organic reactions.
  • Material Science: Employed in the preparation of specialized phosphates used in fast ion conductors and ceramics .

Interaction studies involving potassium di-tert-butyl phosphate focus on its role as a catalyst and phosphorylating agent. Research indicates that it can facilitate various organic transformations while maintaining stability under standard conditions. Its interactions with biological substrates are also critical for understanding its efficacy in drug formulations .

Several compounds share similarities with potassium di-tert-butyl phosphate, each possessing unique properties:

Compound NameMolecular FormulaKey Properties
Di-tert-butyl phosphateC8H19O4PUsed as a solvent and reagent; less soluble
Triethyl phosphateC6H15O4PCommonly used as an organophosphate; lower basicity
Dimethyl methylphosphonateC5H13O4PUtilized in pesticide formulations; more toxic

Uniqueness

Potassium di-tert-butyl phosphate stands out due to its high solubility in polar solvents and strong basic properties, making it particularly effective in pharmaceutical applications where bioavailability is critical . Its stability under various conditions further enhances its utility compared to similar compounds.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

249.06580257 g/mol

Monoisotopic Mass

249.06580257 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (91.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

33494-80-3

Dates

Modify: 2023-08-15

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